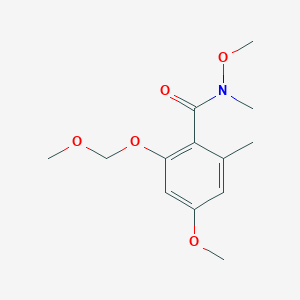
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide is a chemical compound with the molecular formula C13H19NO5. It is a benzamide derivative characterized by the presence of methoxy and methoxymethoxy groups on the benzene ring, as well as dimethyl substitutions on the nitrogen and benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-(methoxymethoxy)benzoic acid and N,N-dimethylamine.
Esterification: The carboxylic acid group of 4-methoxy-2-(methoxymethoxy)benzoic acid is first converted to an ester using a suitable reagent like methanol and a catalyst such as sulfuric acid.
Amidation: The ester is then reacted with N,N-dimethylamine under controlled conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzoic acid.
Reduction: Formation of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-(methoxymethoxy)benzoic acid: A related compound with similar functional groups but lacking the dimethyl substitutions.
N,N-dimethyl-4-methoxybenzamide: Another benzamide derivative with different substitution patterns.
Uniqueness
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide is unique due to its specific combination of methoxy, methoxymethoxy, and dimethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
923017-38-3 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide |
InChI |
InChI=1S/C13H19NO5/c1-9-6-10(17-4)7-11(19-8-16-3)12(9)13(15)14(2)18-5/h6-7H,8H2,1-5H3 |
InChI Key |
VBRQCQBALYJHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N(C)OC)OCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


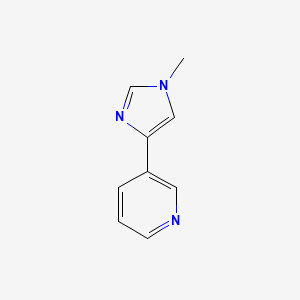
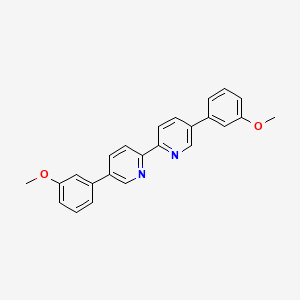
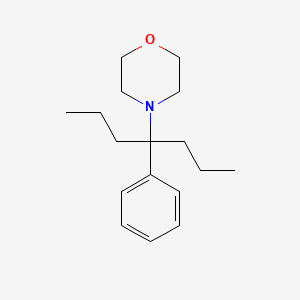

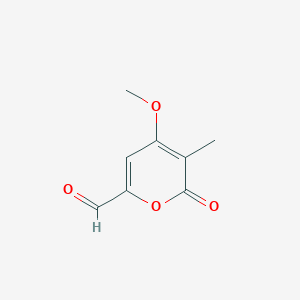
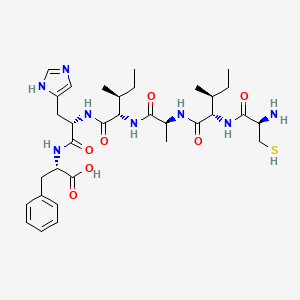

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
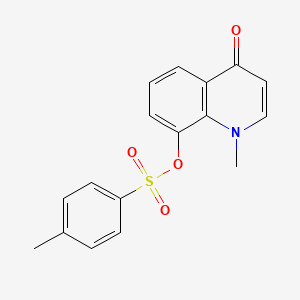
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

